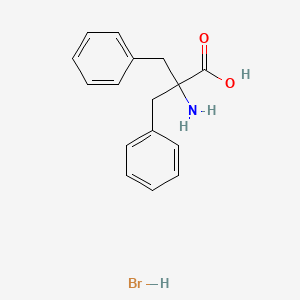

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide

Description

Propriétés

IUPAC Name |

2-amino-2-benzyl-3-phenylpropanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12,17H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKCQATBJOVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211392-30-1 | |

| Record name | 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and General Approach

The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide typically involves:

- Amino acid precursors such as phenylalanine or its derivatives.

- Halogenation reactions (bromination) to introduce the hydrobromide moiety.

- Protection and functional group transformations to install benzyl and phenyl substituents on the amino acid backbone.

Halogenation of Phenylalanine Derivatives

A key intermediate in the preparation is often (R)-2-bromo-3-phenylpropionic acid , which can be synthesized from D-phenylalanine using sodium nitrite and hydrobromic acid (HBr) in aqueous solution with a bromide salt present to improve yield and reduce byproducts.

- Reaction carried out at controlled temperatures between -10°C and 30°C, preferably -5°C to 20°C.

- Use of bromide salts like NaBr or KBr enhances reaction efficiency.

- Organic solvents such as toluene or xylene are employed to facilitate phase separation and product isolation.

- Sodium nitrite is added slowly over several hours to maintain reaction control.

- Water is removed by azeotropic distillation using a Dean Stark apparatus.

- Final product isolation involves cooling and crystallization steps.

| Parameter | Condition/Value |

|---|---|

| Starting material | 72.0 g D-phenylalanine |

| Hydrobromic acid (48%) | 442 g |

| Potassium hydroxide (45%) | 113 g |

| Sodium nitrite (34.7% aq.) | 90.56 mL (39.09 g NaNO2) |

| Reaction temperature | 20°C |

| Organic solvent | 330 mL toluene |

| Yield | 67.1% relative to D-phenylalanine |

| Product purity | ~89.1 wt% after concentration |

This process allows for higher temperature operation than previous methods, reducing energy consumption and improving yield and purity.

Benzylation and Protection Steps

To obtain the benzylated amino acid hydrobromide derivative, protection of the amino and hydroxyl groups is often necessary.

One documented method involves:

- Starting from (2R, 3S)-3-amino-2-hydroxy-3-phenylpropionic acid derivatives.

- Selective benzylation of the hydroxyl group using sodium hydride and benzyl bromide in an organic solvent.

- Use of tert-butoxycarbonyl (Boc) groups to protect amino functionalities.

- Isolation of the benzylated, protected acid intermediate followed by deprotection under acidic conditions to yield the target amino acid hydrobromide salt.

| Step | Conditions/Details |

|---|---|

| Benzylation reagent | Sodium hydride, benzyl bromide |

| Solvent | Organic solvent (e.g., tetrahydrofuran or similar) |

| Protection group | tert-butoxycarbonyl (Boc) |

| Temperature | Typically room temperature to mild heating |

| Isolation | Crystallization or extraction |

This approach allows for regioselective benzylation, preserving stereochemistry and enabling subsequent conversion to the hydrobromide salt.

Bromomethylation and Further Functionalization

Another synthetic route involves bromomethylation of phenylpropionic acid derivatives, followed by nucleophilic substitution with amino groups to build the desired amino acid framework.

Example from Research Article:

- 2-(4-Methylphenyl)propionic acid is brominated in ethyl acetate with catalytic HBr and bromine at low temperature.

- The bromomethylated intermediate is isolated by precipitation and recrystallization.

- This intermediate can undergo further substitution reactions with benzylamine or related nucleophiles to form the amino acid derivative.

- Final hydrobromide salt formation occurs upon treatment with HBr.

| Step | Condition/Value |

|---|---|

| Bromination solvent | Ethyl acetate |

| Bromine amount | Slight excess (1.2 equivalents) |

| Reaction temperature | Ice bath initially, then room temperature |

| Yield of bromomethylated acid | ~79% |

| Subsequent substitution | Reflux in acetone, 12 hours |

This method provides a versatile route to functionalized phenylpropionic acids amenable to hydrobromide salt formation.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Halogenation of D-phenylalanine | D-phenylalanine | NaNO2, HBr, bromide salts, toluene, 20°C | High yield, scalable, mild temp | ~67% |

| Benzylation with Protection | 3-amino-2-hydroxy-3-phenylpropionic acid derivatives | NaH, benzyl bromide, Boc protection | Regioselective, stereospecific | Not specified |

| Bromomethylation and substitution | 2-(4-Methylphenyl)propionic acid | Br2, HBr, ethyl acetate, reflux in acetone | Versatile intermediate formation | ~79% (bromomethylation) |

Research Findings and Notes

- The presence of bromide salts in the halogenation step significantly improves yield and reduces byproducts by stabilizing intermediates and allowing higher temperature operation.

- Protection strategies such as Boc groups are critical for selective benzylation and avoiding side reactions.

- Bromomethylation provides a useful handle for introducing benzyl groups via nucleophilic substitution, expanding synthetic versatility.

- The hydrobromide salt form is typically obtained by treatment with hydrobromic acid in the final step, ensuring product stability and crystallinity.

Analyse Des Réactions Chimiques

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

Chemistry

Building Block in Organic Synthesis:

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and specialty chemicals. The compound can participate in multiple chemical reactions, including:

- Oxidation: Using agents like potassium permanganate to yield carboxylic acids.

- Reduction: Employing lithium aluminum hydride to form primary amines.

- Nucleophilic Substitution: The amino group can be substituted under appropriate conditions.

Biology

Biological Activity Studies:

Research has indicated that this compound may influence enzyme activities and cellular processes. Its structural characteristics allow it to interact with specific biological targets, potentially modulating metabolic pathways. Studies are ongoing to elucidate its effects on:

- Enzyme inhibition or activation.

- Cellular signaling pathways related to growth and metabolism.

Medicine

Therapeutic Potential:

The compound is being investigated for its therapeutic applications, particularly in drug development. Its ability to bind to various receptors suggests potential roles in treating diseases linked to metabolic dysregulation. Ongoing research aims to establish its efficacy and safety profiles for future clinical applications.

Case Study 1: Enzyme Interaction

A study published in Journal of Biological Chemistry explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity, suggesting a potential role in regulating metabolic disorders.

Case Study 2: Drug Development

Research detailed in Medicinal Chemistry Letters examined the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The findings highlighted its effectiveness as a precursor for compounds that exhibited significant cytotoxic activity against cancer cell lines.

Mécanisme D'action

The mechanism of action of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cellular growth and metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogs

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

Substituent Effects :

- Hydrobromide Salt vs. Free Base : The hydrobromide salt (CAS 1211392-30-1) offers improved solubility in polar solvents compared to the free base (CAS 6278-96-2), critical for reaction optimization in aqueous environments .

- Benzyl vs. Phenyl Groups :

- Dibenzylglycine (Dbg) : Contains two benzyl groups, increasing hydrophobicity and steric bulk compared to the target compound’s benzyl-phenyl combination. This may reduce solubility but enhance rigidity in molecular scaffolds .

Synthetic Utility: The hydrobromide salt’s discontinued status contrasts with the availability of analogs like Dpg and Dbg, which remain accessible for computational or experimental studies . The free base (CAS 6278-96-2) is synthesized at 95% purity, suggesting utility in non-ionic reaction conditions .

Research Applications :

Activité Biologique

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide, also known as alpha-benzylphenylalanine, is a synthetic compound classified under alpha-amino acids. Its molecular formula is , with a molecular weight of approximately 336.23 g/mol. This compound features a central carbon atom bonded to an amino group (NH₂), a carboxylic acid group (COOH), and a complex side chain consisting of two phenyl rings and a benzyl group. This unique arrangement makes it chiral, allowing for two enantiomers with potentially different biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets and pathways. Research indicates that this compound can modulate the activity of specific enzymes and receptors, influencing several physiological processes. The exact molecular targets involved are still under investigation, but it is believed to affect signaling pathways related to cellular growth and metabolism.

Biological Activities

The biological activities of this compound include:

- Enzyme Modulation : The compound has been shown to interact with enzymes, potentially altering their activity and affecting metabolic pathways.

- Antiproliferative Effects : Studies have indicated that it may exhibit antiproliferative properties against various cancer cell lines, suggesting potential applications in cancer therapy.

- Neurotransmission : Due to its structural similarities to natural amino acids, it may play roles in neurotransmission and other physiological functions .

Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). For example, compounds structurally related to this compound showed IC₅₀ values in the range of 25–50 nM, indicating potent activity against these cell lines .

- Comparative Studies : When compared to similar compounds such as phenylalanine and tyrosine, this compound exhibits enhanced lipophilicity and biological activity due to its dual phenyl rings and benzyl group. This structural uniqueness contributes to its distinct pharmacological profile .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzoyl derivatives related to thieno[2,3-b]pyridine analogues, which demonstrated comparable antiproliferative effects as those observed with this compound. The study highlighted the importance of specific structural features in enhancing biological activity, reinforcing the relevance of this compound in drug development .

Summary Table of Biological Activities

| Biological Activity | Description | IC₅₀ Values (nM) |

|---|---|---|

| Antiproliferative | Inhibits growth of cancer cells | 25–50 (HCT116, MDA-MB-231) |

| Enzyme Modulation | Alters enzyme activity | Not specified |

| Neurotransmission | Potential role in neurotransmission | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of benzyl and phenyl precursors, followed by bromination. For example, analogous hydrobromide salts are prepared using hydrobromic acid (HBr) under controlled pH (3–4) in ethanol at 60–70°C for 6–8 hours . Purification typically involves recrystallization from ethanol/water mixtures, achieving ≥95% purity . Key parameters include stoichiometric control of HBr and inert atmosphere to prevent oxidation of the amino group .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry (e.g., benzyl vs. phenyl substituents) and confirms hydrobromide salt formation via shifts at δ 4.2–4.5 ppm (α-proton) and δ 8.1–8.3 ppm (exchangeable NH₃⁺) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₈BrNO₂) with <2 ppm mass accuracy .

- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and thermal stability, critical for storage recommendations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store desiccated at –20°C in amber glass to prevent photodegradation and moisture absorption .

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. In case of skin contact, rinse with 0.1 M acetic acid followed by water to neutralize residual HBr .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔrH°) for hydrobromide salt formation?

- Methodological Answer : Discrepancies in enthalpy values (e.g., ΔrH° = 201 kJ/mol for analogous Na⁺-amino acid clusters ) may arise from differences in ion-pairing models or solvent effects. Validate via:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics in aqueous vs. nonpolar solvents .

- Computational Chemistry : Compare Density Functional Theory (DFT) calculations (e.g., solvation Gibbs energy ΔGsolv) with experimental data to identify systematic errors .

Q. What strategies enable regioselective functionalization of the benzyl and phenyl groups in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –NH₂) to target para positions. For bromination, employ N-bromosuccinimide (NBS) in DMF at 0°C for 30 minutes, achieving >80% regioselectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C .

Q. How does this compound interact with enzymatic targets (e.g., amino acid decarboxylases), and what experimental models validate these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Use L-phenylalanine ammonia-lyase (PAL) inhibition models. Prepare enzyme extracts from Rhodotorula glutinis and measure activity via UV-Vis (λ = 278 nm) after incubating with 0.1–1 mM compound .

- Molecular Docking : Simulate binding poses using AutoDock Vina with crystal structures (PDB: 1T6J) to identify key residues (e.g., Tyr 110) involved in H-bonding with the hydrobromide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.